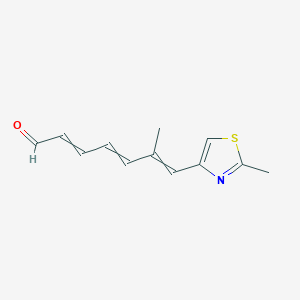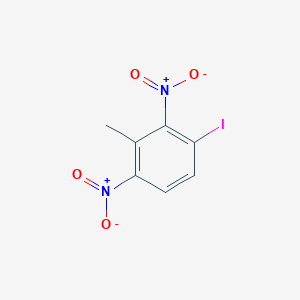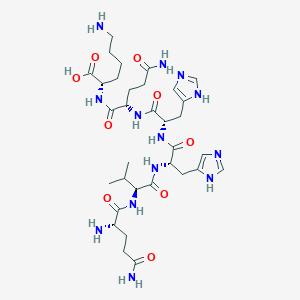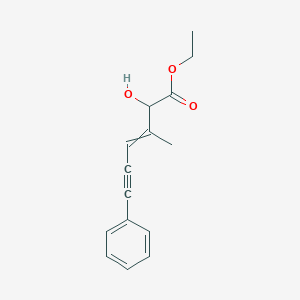![molecular formula C15H11N3O2 B14197376 5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 852311-28-5](/img/structure/B14197376.png)
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,4-dien-1-one ring. The presence of both quinoline and hydrazinylidene groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the condensation of quinoline-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, to form the hydrazone intermediate. This intermediate is then subjected to cyclization under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a simpler structure, known for its antimalarial properties.
Hydrazones: Compounds with similar hydrazinylidene groups, used in various chemical and biological applications.
Cyclohexa-2,4-dien-1-one derivatives: Compounds with similar cyclohexadienone structures, used in organic synthesis and medicinal chemistry.
Uniqueness
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of quinoline and hydrazinylidene groups, which impart distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in scientific research, making it a valuable compound for further exploration.
Propriétés
Numéro CAS |
852311-28-5 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
2-(quinolin-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H11N3O2/c19-12-6-3-7-13(20)15(12)18-17-14-9-8-10-4-1-2-5-11(10)16-14/h1-9,19-20H |
Clé InChI |
IDSALEILQRBIFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


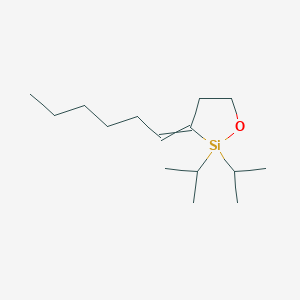
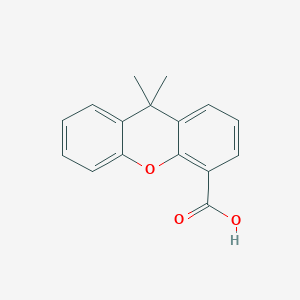
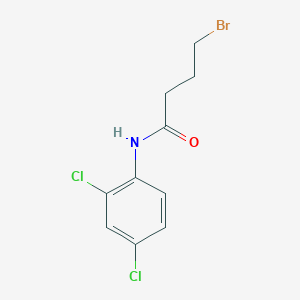
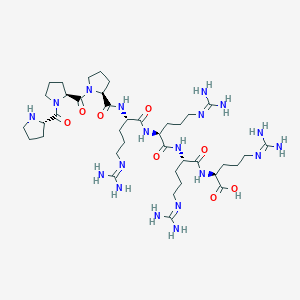
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

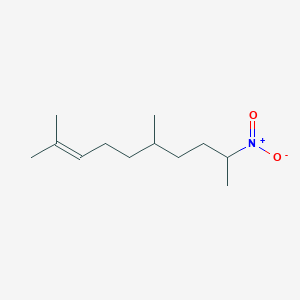
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
